tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZEBBBLBXKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Piperidin-4-one
The synthesis begins with the fluorination of piperidin-4-one to yield 3,3-difluoropiperidin-4-one. DAST is commonly employed under anhydrous conditions at −78°C to 0°C, achieving yields of 65–75%. Alternative agents like Deoxo-Fluor may enhance regioselectivity, particularly in avoiding over-fluorination byproducts.
Example Protocol :
Reductive Amination to 3,3-Difluoropiperidin-4-amine
The ketone group is converted to an amine using ammonium acetate and sodium cyanoborohydride in methanol. This step typically achieves 80–85% yield.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Reducing Agent | NaBH₃CN (1.5 equiv) |
N-Methylation of the Amine
N-Methylation is performed using methyl iodide in the presence of a base such as potassium carbonate. Alternatively, reductive amination with formaldehyde and sodium triacetoxyborohydride offers higher selectivity (90% yield).
Optimization Insight :
Boc Protection of the Secondary Amine
The final step involves reacting N-methyl-3,3-difluoropiperidin-4-amine with Boc anhydride in dichloromethane (DCM) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Yields exceed 90% under mild conditions.
Critical Parameters :
-
Stoichiometry : Boc anhydride (1.2 equiv) ensures complete conversion.
-
Purification : Reverse-phase HPLC or silica gel chromatography isolates the product.
Optimization of Reaction Conditions
Fluorination Efficiency
Comparative studies highlight DAST as cost-effective but less selective, whereas Deoxo-Fluor reduces byproduct formation by 15–20%. Microwave-assisted fluorination (210°C, 15 minutes) accelerates the reaction tenfold but requires specialized equipment.
Methylation Selectivity
Reductive amination with formaldehyde avoids alkylation byproducts common in methyl iodide routes. For example, using NaBH(OAc)₃ in acetonitrile at 0°C achieves 94% yield.
Boc Protection Dynamics
DMAP catalysis reduces reaction time from 24 hours to 4 hours. Solvent screening reveals DCM outperforms THF due to better Boc anhydride solubility.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 265.18, aligning with the molecular formula C₁₁H₁₈F₂N₂O₂.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 10–100% acetonitrile/water) confirms ≥98% purity.
Industrial-Scale Production Considerations
Flow microreactor systems enable continuous synthesis, reducing batch time by 40% compared to traditional methods. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated that this compound may exhibit significant biological activities, particularly in enzyme inhibition and receptor binding studies. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.
Medicine
This compound is being investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals aimed at treating various diseases. Its mechanism of action may involve modulation of specific enzymes or receptors, impacting biochemical pathways relevant to disease states .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. The compound was shown to bind effectively to the active site of the enzyme, leading to a significant decrease in activity compared to control groups.
Case Study 2: Pharmaceutical Development
In a pharmaceutical context, researchers explored the compound's potential as a lead candidate for drug development targeting neurological disorders. The results indicated promising binding affinity to target receptors, suggesting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Piperidine Ring
tert-Butyl N-(3,3-difluoropiperidin-4-yl)carbamate (CAS: 1332655-50-1)
- Molecular Formula: C12H15F2NO2
- Molecular Weight : 205.26 g/mol
- Key Differences : Lacks the N-methyl group present in the target compound. The absence of N-methylation reduces steric hindrance and may increase nucleophilicity at the nitrogen, affecting reactivity in coupling reactions .
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4)
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.30 g/mol
- Key Differences: Contains a single fluorine at the 4-position of the piperidine ring instead of 3,3-difluoro substitution.
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0)
- Molecular Formula : C13H24N2O2 (estimated)
- Key Differences: Replaces fluorine atoms with 3,3-dimethyl groups.
Functional Group Modifications
tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate
- Molecular Formula : C15H25N3O3
- Molecular Weight : 295.38 g/mol
- Key Differences: Incorporates a 2-cyanoacetyl group at the piperidine nitrogen. This electron-withdrawing group enhances reactivity in nucleophilic acyl substitution reactions and serves as a pharmacophore in kinase inhibitors (e.g., Tofacitinib derivatives) .
tert-Butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate (CAS: 1240528-25-9)
- Key Differences: Features a trifluoropropanoyl group, introducing strong electron-withdrawing effects and trifluoromethyl-induced metabolic stability. This modification increases molecular weight and may reduce solubility compared to the target compound .
Aromatic vs. Aliphatic Systems
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate (CAS: 1881292-86-9)
- Molecular Formula: C12H16FNO3
- Molecular Weight : 241.26 g/mol
- Key Differences: Replaces the piperidine ring with a fluorinated aromatic system. The phenolic hydroxyl group introduces hydrogen-bonding capacity, altering solubility and target interactions compared to aliphatic piperidine derivatives .
Structural and Property Comparison Table
*Estimated based on structural analogy.
Research Findings and Implications
- Stereochemical Influence : Compounds with (3R,4R) configurations (e.g., CAS 2126144-21-4) demonstrate improved target selectivity in kinase inhibition, highlighting the importance of chirality in drug design .
- Synthetic Challenges: Introducing difluoro groups at the 3,3-position requires specialized fluorination techniques, increasing synthetic complexity compared to mono-fluoro or methyl-substituted derivatives .
Biological Activity
Tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate (CAS: 1373503-50-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound consists of a tert-butyl group attached to a carbamate moiety linked to a 3,3-difluoropiperidine. The molecular formula is , and it has a molecular weight of 248.26 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
- β-Secretase Inhibition : It also acts as an inhibitor of β-secretase (BACE1), which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's pathology .
In Vitro Studies
In vitro studies have demonstrated that the compound can protect astrocytes from toxicity induced by amyloid-beta peptide (Aβ 1-42). The results showed a significant increase in cell viability when treated with this compound compared to controls exposed only to Aβ 1-42:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 43.78 ± 7.17 |
| Aβ 1-42 | 62.98 ± 4.92 |
| M4 + Aβ | 100% |
This suggests that the compound has protective effects against neurotoxic agents .
In Vivo Studies
In vivo experiments using scopolamine-induced models of Alzheimer's disease showed that while this compound exhibited some protective effects against oxidative stress markers like malondialdehyde (MDA), its efficacy was less pronounced compared to established treatments like galantamine:
| Treatment | MDA Levels (nmol/mg protein) |
|---|---|
| Control | Low |
| Scopolamine | High |
| M4 Compound | Moderate |
| Galantamine | Low |
The results indicated a statistically significant reduction in MDA levels with galantamine treatment compared to the M4 compound .
Case Studies
Several studies have focused on the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Models : In a study assessing multiple compounds for their neuroprotective effects against Aβ toxicity, tert-butyl derivatives were found to significantly reduce Aβ aggregation and improve cognitive function in animal models .
- Neuroprotection : Another research highlighted the ability of similar compounds to modulate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate?
- Methodological Answer : The synthesis typically involves multi-step protection, substitution, and deprotection reactions. For analogous piperidine-carbamates, a common approach includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Fluorination at the 3,3-positions via diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
- Step 3 : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Step 4 : Final Boc deprotection with trifluoroacetic acid (TFA) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for tert-butyl (~1.4 ppm, singlet), piperidine protons (δ 3.0–4.0 ppm), and difluoromethylene (split into doublets of doublets due to coupling with fluorine) .
- ¹⁹F NMR : Distinct signals for geminal difluoro groups (~-100 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~277.2 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% by area normalization) .
Q. What purification techniques are recommended for isolating high-purity tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate?
- Methodological Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .
- Recrystallization : Ethanol/water mixtures yield crystalline products with minimal impurities .
- Chiral Separation (if applicable): Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers for stereochemical studies .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the difluorination step?
- Methodological Answer :
- Mechanistic Insight : Fluorination with DAST proceeds via an SN2 mechanism, where steric hindrance at the piperidine 4-position favors axial fluorine addition. Computational modeling (DFT) predicts transition-state energies for diastereomeric control .
- Experimental Validation : Compare reaction outcomes under varying temperatures (−78°C vs. room temperature) and solvent polarities (THF vs. DCM). X-ray crystallography of intermediates confirms stereochemistry .
Q. What strategies resolve contradictory data in reaction yields during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent stoichiometry, agitation rate) and identify critical process parameters .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation and side reactions .
- Case Study : A 10-fold scale-up of a related carbamate showed 15% yield drop due to insufficient mixing; switching to continuous flow reactors improved consistency .
Q. How does the tert-butyl carbamate group influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Boc Group Role : Enhances membrane permeability by masking polar amines. Compare logP values of Boc-protected vs. deprotected analogs .
- Fluorine Impact : 3,3-Difluoro substitution reduces metabolic degradation (CYP450 resistance) while maintaining target affinity (e.g., kinase inhibition assays) .
- Biological Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization) in cell lines overexpressing piperidine-interacting receptors .
Q. What crystallographic techniques elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) :
- Crystal Growth : Vapor diffusion (e.g., hexane/EtOAc) produces diffraction-quality crystals.
- Data Collection : Monochromatic Cu-Kα radiation (λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts .
- Key Findings : For analogous carbamates, the piperidine ring adopts a chair conformation with axial Boc and equatorial fluorine substituents .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for the difluoropiperidine moiety?
- Methodological Answer :
- Hypothesis : Variable coupling constants (²JHF) arise from dynamic chair flipping in solution.
- Validation :
- VT-NMR : Perform variable-temperature NMR (−40°C to 60°C) to "freeze" conformers and observe splitting patterns .
- DFT Calculations : Simulate NMR shifts for chair vs. boat conformations and compare with experimental data .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral analogs?
- Methodological Answer :
- Root Cause : Competing pathways (e.g., racemization during Boc deprotection) or catalyst leaching in asymmetric hydrogenation.
- Resolution :
- Chiral HPLC : Monitor ee at each step.
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) for improved enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
